[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one: is a complex organic compound belonging to the class of furanopyran derivatives. This compound is characterized by its unique structure, which includes a fused furan and pyran ring system with hydroxy and methoxy functional groups. The stereochemistry of the compound is defined by the (6S,7S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot system, which enhances efficiency and reduces reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
(6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The presence of hydroxy and methoxy groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one: is similar to other furanopyran derivatives such as:
Uniqueness
The uniqueness of (6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C8H10O5 |
---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
(6S,7S)-7-hydroxy-6-methoxy-4,6,7,7a-tetrahydrofuro[3,2-c]pyran-2-one |
InChI |
InChI=1S/C8H10O5/c1-11-8-6(10)7-4(3-12-8)2-5(9)13-7/h2,6-8,10H,3H2,1H3/t6-,7?,8-/m0/s1 |
InChI Key |
RSKISBBRKIXFPG-PPSBICQBSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](C2C(=CC(=O)O2)CO1)O |
Canonical SMILES |
COC1C(C2C(=CC(=O)O2)CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.